Simeton-acetic acid

Immunoassay development Hapten design Polyclonal antibody production

Generic triazine haptens produce antibodies with unpredictable cross-reactivity, compromising simeton immunoassay accuracy. Simeton-acetic acid eliminates this risk via a precisely positioned 4-aminobutanoic acid linker at the 6-methoxy position, exposing ethylamino groups essential for methoxy-triazine recognition. • Validated PcAb titer: 1.0×10³ via BSA conjugate immunogen • Direct carbodiimide coupling - bypass custom hapten synthesis • Minimal chloro-triazine cross-reactivity (atrazine, simazine) Supplied as ≥98% pure solid; standard packs 50 mg-1 g; ships ambient.

Molecular Formula C10H17N5O3
Molecular Weight 255.27 g/mol
Cat. No. B12373727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimeton-acetic acid
Molecular FormulaC10H17N5O3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)OC)NCCCC(=O)O
InChIInChI=1S/C10H17N5O3/c1-3-11-8-13-9(15-10(14-8)18-2)12-6-4-5-7(16)17/h3-6H2,1-2H3,(H,16,17)(H2,11,12,13,14,15)
InChIKeyPJQGOQLJADTPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Simeton-acetic acid: Hapten for s-Triazine Immunoassays


Simeton-acetic acid (CAS 2222775-69-9) is a methoxy-1,3,5-triazine derivative designed as an immunizing hapten for the development of antibodies against the obsolete s-triazine herbicide simeton . Unlike parent simeton (CAS 673-04-1), which acts as a photosynthesis inhibitor in plants, Simeton-acetic acid features a 4-aminobutanoic acid linker at the 6-methoxy position, enabling covalent conjugation to carrier proteins such as bovine serum albumin (BSA) . This conjugate, Simeton-acetic acid-BSA, serves as a validated immunogen for producing polyclonal antibodies (PcAbs) with a defined titer . The compound is commercially supplied as a solid with typical solubility in DMSO (e.g., 10 mM) and is intended solely for research and analytical applications in immunology and environmental monitoring .

Hapten-protein conjugate synthesis: Pre-installed 4-aminobutanoic acid linker enables direct conjugation to carrier proteins (e.g., BSA) via standard carbodiimide chemistry, bypassing additional derivatization steps.
Methoxy-triazine epitope control: N2,N4-diethyl and 6-methoxy substitution pattern directs immune response toward simeton and related methoxy-triazines for antibody generation.
Reported polyclonal antibody titer: Conjugate immunization yields a reported titer of 1.0 × 10³ (ELISA, rabbit model), supporting benchmark expectations in assay development.

Simeton-acetic acid: Risks of Generic Hapten Substitution


In immunoassay development for small molecules, the hapten structure dictates the resulting antibody's specificity and affinity profile [1]. Simeton-acetic acid incorporates a precisely positioned 4-aminobutanoic acid linker at the 6-methoxy position of the s-triazine ring, a design that exposes the ethylamino side groups critical for recognition of simeton and related methoxy-triazines . Substituting this compound with a generic triazine hapten, such as a simazine mimic conjugated through the Cl position, yields antibodies with fundamentally different cross-reactivity patterns—typically broad recognition of methylthio and methoxy triazines rather than specific simeton detection [2]. Furthermore, empirical data from comparative hapten design studies confirm that both titer magnitude and assay sensitivity are heavily influenced by the specific linker chemistry and attachment point . Therefore, procurement of Simeton-acetic acid ensures the intended immunogen structure, avoiding the unpredictable antibody performance that arises from structurally divergent hapten alternatives.

Target Hapten
Simeton-acetic acid: 4-aminobutanoic acid linker at 6-position preserves ethylamino recognition groups; designed for methoxy-triazine specific antibody generation.
Generic Substitute
Chloro-triazine hapten (simazine mimic via Cl conjugation): produces antibodies with broad cross-reactivity to methylthio/methoxy triazines, not selective simeton detection.
Structural Matching
Exposes N2,N4-diethyl and 6-methoxy groups critical for simeton epitope presentation; reported >1000-fold higher recognition by methoxy-triazine antibodies vs. chloro-triazine antibodies.
Structural Mismatch
Altered attachment point (e.g., Cl position) shifts antibody specificity away from methoxy-triazine fingerprint; cross-reactivity patterns may not transfer to simeton detection.
Linker Chemistry
Carboxylic acid-terminated linker guarantees reproducible conjugation chemistry and immunogen consistency.
Linker Uncertainty
Requires in situ derivatization or alternative linker; may introduce batch-to-batch variability in hapten density and antibody response.

Simeton-acetic acid: Differentiation Evidence


Polyclonal Antibody Titer

Immunization with the Simeton-acetic acid-BSA conjugate reliably produces polyclonal antibodies (PcAbs) with a quantified titer of 1.0 × 10³ [1]. This titer value provides a benchmark for researchers expecting a defined immune response magnitude. In contrast, a related generic triazine hapten (simazine mimic conjugated through Cl) used to generate monoclonal antibody clone B10/B8/D2 required extensive screening and yielded highly variable cross-reactivity patterns rather than a predictable titer [2]. While cross-study titer comparisons are complicated by differing assay conditions and species, the 1.0 × 10³ value represents a directly reported, quantitative endpoint for Simeton-acetic acid that can inform procurement and experimental planning .

Polyclonal Ab Titer
Reported
1.0 × 10³
Supports antibody yield estimation
ELISA titer from rabbit immunization with BSA conjugate; cross-study comparisons require attention to assay conditions.
Immunoassay development Hapten design Polyclonal antibody production

Hapten-Antibody Recognition Specificity

Simeton-acetic acid preserves the N2,N4-diethyl and 6-methoxy substitution pattern of the parent simeton herbicide, a structural motif demonstrated to be critical for selective antibody recognition of methoxy-triazines [1]. In a comparative study of monoclonal antibodies raised against seven distinct s-triazine haptens, antibody affinity and cross-reactivity profiles were exquisitely dependent on the specific side groups presented to the immune system [2]. For instance, antibodies raised against haptens with 2-chloro-4-ethylamino-6-isopropylamino structures (atrazine mimics) exhibited minimal recognition of simeton (cross-reactivity < 0.1%) [3]. Simeton-acetic acid's design specifically exposes the ethylamino groups and the methoxy functionality, thereby directing the immune response toward the epitopes present on simeton and closely related methoxy-triazines .

Recognition Specificity
Class-level
>1000-fold difference
Methoxy-triazine epitope match
Based on published cross-reactivity data; chloro-triazine haptens show
Conjugation Chemistry
Class-level
Pre-installed -COOH linker
Direct protein coupling ready
Eliminates ≥2 synthetic steps required for parent simeton derivatization; supports batch consistency.
Molecular recognition Immunoassay design Triazine hapten

Conjugation-Ready Linker Chemistry

Simeton-acetic acid incorporates a 4-aminobutanoic acid linker terminating in a carboxylic acid group, which enables efficient and reproducible conjugation to carrier proteins via standard active ester or carbodiimide chemistry [1]. This contrasts with alternative haptens that require in situ derivatization or utilize shorter, more constrained linkers, which can reduce conjugation yield or alter hapten presentation [2]. Comparative studies in hapten design have shown that linker length and chemistry directly impact both the titer and affinity of resulting antibodies; for example, an eight-fold improvement in ELISA sensitivity was achieved by optimizing the tracer hapten structure in an atrazine assay [3]. The predefined linker in Simeton-acetic acid eliminates the need for custom synthesis steps and provides batch-to-batch consistency in immunogen preparation .

Conjugation Chemistry
Class-level
Pre-installed -COOH linker
Direct protein coupling ready
Eliminates ≥2 synthetic steps required for parent simeton derivatization; supports batch consistency.
Hapten-protein conjugation Immunogen preparation Carrier protein coupling

Simeton-acetic acid: Validated Applications


Simeton-Specific ELISA Kit Development

Simeton-acetic acid-BSA is used as the immunogen to generate polyclonal antibodies with a validated titer of 1.0 × 10³ . These antibodies can be incorporated into competitive ELISA formats to detect simeton residues in water or soil samples. The hapten's structural specificity for methoxy-triazines ensures the resulting assay exhibits minimal cross-reactivity with chloro-triazine herbicides (e.g., atrazine, simazine), improving analytical accuracy for simeton quantification [1].

Coating Antigen Preparation for ELISA

Following established hapten-protein conjugation protocols, Simeton-acetic acid can be coupled to a heterologous carrier protein (e.g., ovalbumin or keyhole limpet hemocyanin) to serve as the coating antigen in indirect ELISA formats . This heterologous coating strategy minimizes background signal from anti-BSA antibodies and improves assay sensitivity, a common practice in small-molecule immunoassay development [2].

Simeton-Protein Conjugate Synthesis

The pre-installed carboxylic acid linker on Simeton-acetic acid allows researchers to bypass custom hapten synthesis and directly conjugate the compound to bovine serum albumin (BSA) or other carrier proteins using standard carbodiimide chemistry . This streamlines the workflow for generating simeton-specific antibodies in rabbits or other animal models, enabling faster assay development timelines .

Comparative Hapten Specificity Studies

Simeton-acetic acid serves as a well-defined methoxy-triazine hapten in comparative studies that systematically investigate how linker position and hapten structure influence antibody cross-reactivity profiles [3]. Such studies inform the rational design of broad-specificity or compound-selective immunoassays for s-triazine herbicides in agricultural and environmental samples [4].

Application
Selection Property
Validation Focus
Simeton ELISA kit development
Hapten specificity for methoxy-triazines
Cross-reactivity profiling with chloro-triazine herbicides
Coating antigen preparation
Heterologous carrier protein compatibility
Background signal reduction evaluation
Simeton-protein conjugate synthesis
Pre-functionalized linker accessibility
Conjugation yield and reproducibility assessment
Comparative hapten specificity studies
Defined methoxy-triazine structure
Antibody cross-reactivity profiling across triazine analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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